molecular formula C18H27ClN2O3S B4892516 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide

Cat. No. B4892516
M. Wt: 386.9 g/mol
InChI Key: VMKCFBZKUSHQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide, also known as CGP 49823, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 acts as a competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 can reduce the excessive glutamate release that occurs in neurological disorders and prevent the downstream excitotoxicity that leads to neuronal damage.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. The compound has also been shown to improve mitochondrial function and increase the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 in lab experiments is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor than other non-selective antagonists. However, one limitation of using N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823. One area of interest is the compound's potential as a therapeutic agent for Alzheimer's disease, as it has been shown to reduce beta-amyloid deposition and improve cognitive function in animal models of the disease. Another area of interest is the compound's potential as a neuroprotective agent in traumatic brain injury, as it has been shown to reduce neuronal damage and improve functional outcomes in animal models of the injury. Finally, more research is needed to fully understand the biochemical and physiological effects of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 and its potential as a therapeutic agent in other neurological disorders.

Synthesis Methods

The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine, followed by the addition of diethylamine and glycine. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide 49823 has been studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and chronic pain. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S/c1-3-20(4-2)18(22)14-21(16-8-6-5-7-9-16)25(23,24)17-12-10-15(19)11-13-17/h10-13,16H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCFBZKUSHQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide

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